molecular formula C17H16O2S B14475447 4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide CAS No. 65309-86-6

4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide

Cat. No.: B14475447
CAS No.: 65309-86-6
M. Wt: 284.4 g/mol
InChI Key: WGLFLHTVXJVHRO-UHFFFAOYSA-N
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Description

4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide is a sulfur-containing heterocyclic compound It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide typically involves the reaction of β-(tert-butylsulfanyl)-substituted aldehydes with alkynes in the presence of bis(norbornadiene)rhodium(I) tetrafluoroborate and bis(dicyclohexylphosphino)methane in 1,2-dichloroethane . Another common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Mechanism of Action

The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of phosphodiesterase, it may prevent the breakdown of cyclic nucleotides, leading to increased levels of these signaling molecules. As an inhibitor of β-secretase BACE1, it may reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

  • 1-Thiacyclohexan-4-one
  • 4-Thiacyclohexanone
  • Penthianone
  • Tetrahydro-1-thio-γ-pyrone
  • Tetrahydro-1-thio-4-pyrone
  • Tetrahydro-1,4-thiapyrone
  • Tetrahydro-4-thiopyrone
  • Tetrahydrothiopyran-4-one
  • 2,3,5,6-Tetrahydro-4-thiopyranone
  • 4-Oxotetrahydrothiopyran
  • 4-Oxothiane
  • Tetrahydrothia-4-pyranone
  • Tetrahydro-4H-thiapyran-4-one
  • 4H-tetrahydrothiopyran-4-one
  • 4-Thianone

Uniqueness

4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide is unique due to its specific substitution pattern and the presence of both phenyl groups and an oxide functionality.

Properties

CAS No.

65309-86-6

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-oxo-2,6-diphenylthian-4-one

InChI

InChI=1S/C17H16O2S/c18-15-11-16(13-7-3-1-4-8-13)20(19)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2

InChI Key

WGLFLHTVXJVHRO-UHFFFAOYSA-N

Canonical SMILES

C1C(S(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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